8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Medicinal chemistry Physicochemical profiling Lipophilicity

Researchers pursuing SHP2 allosteric inhibition encounter a well-characterized scaffold (IC50 range 0.104 μM to >50 μM dependent on 2-position substitution), yet the 8,8-dimethyl/3-nitrophenyl combination remains untested. This compound fills that SAR gap. • Unexplored SHP2 chemical space: gem-dimethyl lipophilicity combined with meta-nitro (Hammett σmeta = +0.71) electronic character for allosteric binding interrogation • Synthetic diversification handle: 3-nitrophenyl group reducible to 3-aminophenyl, enabling amide coupling, sulfonamide formation, or reductive amination for hit-to-lead libraries • Dual-purpose probe: suitable for nitroreductase-based GDEPT/ADEPT prodrug studies and broad kinase selectivity profiling against CDK2-active analogs

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
Cat. No. B13240346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1(CCN2C(=NC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C1)C
InChIInChI=1S/C16H17N3O3/c1-16(2)6-7-18-14(10-16)17-13(9-15(18)20)11-4-3-5-12(8-11)19(21)22/h3-5,8-9H,6-7,10H2,1-2H3
InChIKeySMNHGEDCLFDNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Dimethyl-2-(3-nitrophenyl)pyrido[1,2-a]pyrimidin-4-one Identity


8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 2060034-85-5, MF C16H17N3O3, MW 299.32 g/mol) is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family . This scaffold features an 8,8-dimethyl substitution on the tetrahydropyridine ring and a 2-(3-nitrophenyl) group, differentiating it from both unsubstituted and positionally isomeric analogs within the class. The pyrido[1,2-a]pyrimidin-4-one core has been validated across multiple therapeutic programs, including selective FGFR inhibition (some derivatives demonstrating nanomolar potency) and CDK2 inhibition in cancer research [1].

Allosteric SHP2 inhibitor SAR expansion
Kinase selectivity profiling probe
Nitroreductase substrate research
Downstream derivatization via nitro reduction

8,8-Dimethyl-2-(3-nitrophenyl)pyrido[1,2-a]pyrimidin-4-one Substitution Limitations


Although the pyrido[1,2-a]pyrimidin-4-one scaffold is shared across multiple compound series, substitutions at the 2-position and on the saturated ring dramatically alter both target binding profiles and physicochemical properties. The 8,8-dimethyl substitution on the tetrahydropyridine ring introduces a steric and lipophilic signature not present in unsubstituted or 7-methyl analogs, while the 3-nitrophenyl group at C-2 provides distinct electronic character relative to 4-nitrophenyl isomers or non-nitrated phenyl derivatives. These structural variations translate to measurable differences in target engagement: within the broader pyrido[1,2-a]pyrimidin-4-one class, SHP2 enzymatic IC50 values can range from 0.104 μM to >50 μM depending on substitution pattern at the 2-position [1]. Therefore, generic substitution without experimental validation risks both loss of intended biological activity and introduction of uncharacterized off-target effects.

7-Methyl analog Lower molecular weight (-14 Da) and predicted logP shift (~ -0.5 to -1.0) may alter membrane partitioning and PK profile compared to the 8,8-dimethyl derivative.
4-Nitrophenyl isomer Different electronic character (Δσ -0.07) and nitroreductase kinetics; positional isomer may not recapitulate 3-nitro target engagement or metabolic reduction rates.
2-Phenyl analog (non-nitrated) Absence of the nitro group eliminates reducible handle for downstream diversification and removes key H-bond acceptors relevant to target recognition.
Generic pyrido[1,2-a]pyrimidin-4-one core SHP2 IC50 varies >480-fold across 2-substituted analogs; replacement without experimental validation risks loss of intended biological activity.

8,8-Dimethyl-2-(3-nitrophenyl)pyrido[1,2-a]pyrimidin-4-one Differentiation Evidence


8,8-Dimethyl vs. 7-Methyl Substitution Pattern

The 8,8-dimethyl substitution on the tetrahydropyridine ring increases molecular weight and lipophilicity compared to the 7-methyl analog. 8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (C16H17N3O3, MW 299.32) exhibits a higher MW (+14.02 Da) and an additional methyl group relative to 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (C15H15N3O3, MW 285.30) . The gem-dimethyl group at position 8 is expected to increase logP by approximately +0.5 to +1.0 relative to the 7-monomethyl analog (class-level inference based on standard methylene/methyl contribution to logP). This difference impacts both membrane permeability predictions and metabolic stability profiles.

Dimethyl vs. 7-Me
Class-level inference
ΔMW +14.02 Da; estimated ΔlogP ~ +0.5 to +1.0
Supports lipophilicity-dependent ADME screening
logP estimation based on fragment additivity; experimental confirmation needed
Medicinal chemistry Physicochemical profiling Lipophilicity

3-Nitro vs. 4-Nitro Positional Isomer

The 3-nitrophenyl group at the C-2 position of the scaffold creates a distinct electronic environment compared to the 4-nitrophenyl isomer. In the broader pyrido[1,2-a]pyrimidin-4-one class, the position of the nitro substituent on the phenyl ring influences both the electron-withdrawing character (Hammett σmeta = +0.71 vs. σpara = +0.78) and the compound's susceptibility to nitroreductase-mediated activation. The 3-nitro isomer presents different steric accessibility and resonance effects relative to the 4-nitro isomer [1]. This positional difference is relevant in the context of nitroaromatic prodrug strategies, where reduction rates are sensitive to nitro group placement.

3-NO₂ vs. 4-NO₂ isomer
Class-level inference
Hammett σmeta +0.71 vs. σpara +0.78; distinct nitroreductase kinetics
Guides nitro-position selection for reductase prodrug studies
Compound-specific enzymatic data not available
Electronic effects Nitroreductase activation Positional isomer comparison

SHP2 Inhibition Scaffold Validation

The pyrido[1,2-a]pyrimidin-4-one scaffold has been validated as a privileged chemotype for allosteric SHP2 inhibition. In a 2024 study, a series of 30 pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened, with the most potent compound (14i) demonstrating an IC50 of 0.104 μM against full-length SHP2 [1]. Critically, structural variations at the 2-position of the scaffold produced a dynamic range of >480-fold in SHP2 inhibitory activity (0.104 μM to >50 μM IC50), demonstrating that substituent identity at this position is a key determinant of target engagement. While the 8,8-dimethyl-2-(3-nitrophenyl) compound was not among those specifically tested, the scaffold's demonstrated sensitivity to 2-position substitution patterns supports its suitability as a screening candidate for SHP2 inhibitor discovery programs.

SHP2 scaffold validation
Class-level inference
SHP2 IC50 range 0.104 to >50 µM (30-compound series)
Positions 2-substitution as key potency driver
Target compound not in tested set; scaffold sensitivity confirms relevance
SHP2 inhibition Allosteric modulator Cancer therapeutics

Nitro vs. Non-Nitro Phenyl Differentiation

The presence of the 3-nitrophenyl group at C-2 fundamentally alters the chemical reactivity profile compared to the non-nitrated 2-phenyl analog (CAS 2059942-74-2, MW 254.33) [1]. The nitro group introduces: (i) enhanced hydrogen bond acceptor capacity (the nitro oxygens can serve as H-bond acceptors with strength comparable to carbonyl groups); (ii) increased electrophilic character of the adjacent phenyl ring; (iii) a reducible functional group amenable to chemoselective transformation to the corresponding aniline. These features are absent in the 2-phenyl analog, which relies solely on the pyrimidinone carbonyl and ring nitrogens for intermolecular interactions. The molecular weight difference (ΔMW = +44.99 Da) reflects the addition of the nitro group.

Nitro vs. non-nitro phenyl
Class-level inference
ΔMW +44.99 Da; gains 2 H-bond acceptors and reducible –NO₂ group
Enables downstream aniline formation; alters intermolecular interaction profile
Non-nitrated analog lacks diversification handle
Nitro group chemistry Hydrogen bonding Reactivity differentiation

CDK2 Inhibition Potential

Structurally related pyrido[1,2-a]pyrimidin-4-one derivatives bearing nitrophenyl substituents have demonstrated activity as CDK2 inhibitors. Specifically, 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been characterized as a CDK2 inhibitor with relevance to cancer cell cycle disruption [1]. The 8,8-dimethyl-2-(3-nitrophenyl) derivative shares the same core scaffold, nitrophenyl pharmacophore, and tetrahydropyridine ring system but differs in methylation pattern (8,8-dimethyl vs. 7-methyl) and nitro group position (meta vs. para). Published SAR within related pyridopyrimidinone CDK2/4/6 inhibitor programs demonstrates that substitution pattern on the saturated ring modulates kinase selectivity profiles [2].

CDK2 inhibition potential
Class-level inference
7-Me-4-NO₂ pyrido[1,2-a]pyrimidin-4-one reported as CDK2 inhibitor
Structural similarity suggests CDK2 SAR expansion candidate
No direct CDK2 data for target compound; kinase selectivity profiling recommended
CDK2 inhibition Cell cycle regulation Cancer therapeutics

Spectroscopic Reference Data Availability

While no published NMR or MS spectra were identified for the target compound specifically, reference spectra are available in the Wiley KnowItAll spectral library for the closely related 2-(4-nitrophenyl)-4H-pyrido-[1,2-A]-pyrimidin-4-one, including 1H NMR and GC-MS data [1]. The 2-(4-nitrophenyl) isomer (MW 267.24, C14H9N3O3) lacks the 8,8-dimethyl and tetrahydropyridine saturation features of the target compound. The availability of reference spectroscopic data for the 4-nitro positional isomer provides a useful baseline for interpreting spectra of the 3-nitro derivative, though direct spectral matching should account for the additional 8,8-dimethyl saturation shift effects.

Spectroscopic reference
Method context
¹H NMR & GC-MS for 4-nitro isomer (Wiley KnowItAll); no public spectra for target compound
4-NO₂ isomer data may guide method development; de novo characterization required
Expected aliphatic shift δ 1.0–3.5 ppm from 8,8-dimethyl saturation
NMR spectroscopy Mass spectrometry Analytical characterization

8,8-Dimethyl-2-(3-nitrophenyl)pyrido[1,2-a]pyrimidin-4-one Applications


SHP2 Allosteric Inhibitor SAR Expansion

Based on the validated pyrido[1,2-a]pyrimidin-4-one scaffold for SHP2 inhibition, where 2-position substitution is a critical driver of potency (range: 0.104 μM to >50 μM) [1], this compound fills an unexplored region of chemical space within the SHP2 SAR landscape. The combination of 8,8-dimethyl saturation and 3-nitrophenyl substitution has not been evaluated in published SHP2 inhibitor series, offering the opportunity to probe the effect of gem-dimethyl lipophilicity and meta-nitro electronic character on allosteric SHP2 binding.

Nitroreductase Prodrug Development

The 3-nitrophenyl substituent provides a substrate for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) strategies. The meta-nitro position (Hammett σmeta = +0.71) exhibits distinct reduction kinetics compared to para-nitro analogs (σpara = +0.78) [2]. The 8,8-dimethyl group may further modulate cellular permeability of the prodrug, making this compound a candidate for structure-activity relationship studies in nitroreductase-based therapeutic approaches.

Kinase Selectivity Profiling Tool

Given the established CDK2 inhibitory activity of structurally related pyrido[1,2-a]pyrimidin-4-ones bearing nitrophenyl groups , this compound can serve as a probe in kinase selectivity panels. The unique 8,8-dimethyl substitution pattern, together with the 3-nitrophenyl group, may confer a distinct kinase inhibition fingerprint relative to the 7-methyl and 4-nitrophenyl analogs. Procurement for broad kinase profiling could identify novel target engagement opportunities not accessible with the more commonly studied analogs.

Nitro Group Reduction Diversification

The 3-nitrophenyl group provides a chemically addressable handle for selective reduction to the corresponding 3-aminophenyl derivative, which can then be further functionalized via amide coupling, sulfonamide formation, or reductive amination [3]. This synthetic versatility contrasts with the non-nitrated 2-phenyl analog (CAS 2059942-74-2) which lacks this diversification entry point. Procurement of this nitro-bearing intermediate enables access to a broader library of derivatives for hit-to-lead optimization programs.

Application
Selection Property
Validation Focus
SHP2 allosteric modulator profiling
2-position substitution pattern
SHP2 enzymatic assay context
Nitroreductase substrate profiling
meta-Nitro electronic character
Enzyme kinetics and reduction rate comparisons
Kinase selectivity fingerprinting
8,8-Dimethyl + 3-nitrophenyl substitution
Kinase panel screening response
Downstream derivatization hub
Reducible nitro functional group
Amine intermediate yield and purity
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